molecular formula C13H16ClNO8 B8003905 (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate

Cat. No.: B8003905
M. Wt: 349.72 g/mol
InChI Key: FVKGOSHITUHKGR-QRPNPIFTSA-N
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Description

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and glycine methyl ester.

    Formation of Schiff Base: The aldehyde reacts with glycine methyl ester to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved using tartaric acid to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the Schiff base.

    Crystallization: The resolution step is often carried out by crystallization with tartaric acid to ensure high enantiomeric purity.

    Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Produces oxo derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate: The enantiomer of the compound, which may have different biological activities.

    2-(2-Chlorophenyl)glycine: Lacks the ester group, leading to different chemical properties.

    2-(2-Chlorophenyl)alanine: An analog with an alanine backbone instead of glycine.

Uniqueness

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other analogs. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKGOSHITUHKGR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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